

Spectroscopic Data for (1H-indol-2-yl)methanol (Representative Example)

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Compound of Interest

Compound Name: (6-Chloro-1H-indol-2-yl)methanol

Cat. No.: B1317298

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The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1H-indol-2-yl)methanol.

Table 1: ^1H NMR Spectroscopic Data for (1H-indol-2-yl)methanol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.20	br s	-	1H	NH
7.55	d	7.8	1H	Ar-H
7.35	d	8.1	1H	Ar-H
7.12-7.01	m	-	2H	Ar-H
6.35	s	-	1H	Ar-H
4.75	s	-	2H	CH_2
1.80	br s	-	1H	OH

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data for (1H-indol-2-yl)methanol

Chemical Shift (δ) ppm	Assignment
139.0	C
136.2	C
128.5	C
121.0	CH
120.0	CH
119.0	CH
111.0	CH
100.5	CH
57.0	CH ₂

Solvent: DMSO-d₆**Table 3: IR Spectroscopic Data for (1H-indol-2-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
3100-3000	Medium	Aromatic C-H stretching
2920, 2850	Medium	Aliphatic C-H stretching
1615, 1580, 1450	Medium to Strong	Aromatic C=C stretching
1420	Medium	C-H bending
1340	Medium	C-N stretching
1010	Strong	C-O stretching
740	Strong	Aromatic C-H out-of-plane bending

Sample State: KBr pellet

Table 4: Mass Spectrometry Data for (1H-indol-2-yl)methanol

m/z	Relative Intensity (%)	Assignment
147	100	[M] ⁺
118	85	[M - CH ₂ OH] ⁺
91	50	[C ₇ H ₇] ⁺
77	30	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 5-10 mg of the indole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.
- Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Parameters:
 - Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Pulse Width: A 30° to 90° pulse is used to excite the protons.
 - Spectral Width: A spectral width of -2 to 12 ppm is commonly used for organic molecules.

3. ¹³C NMR Spectroscopy:

- Instrument: The same NMR spectrometer as for ¹H NMR is used, tuned to the appropriate carbon frequency (e.g., 75, 100, or 125 MHz).
- Parameters:
 - Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the lower natural abundance of ¹³C.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is used.
 - Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Parameters:
 - Spectral Range: The spectrum is typically recorded from 4000 to 400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} is generally sufficient.
 - Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample scan.

Mass Spectrometry (MS)

1. Sample Introduction:

- For a solid sample, it can be introduced via a direct insertion probe.
- Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

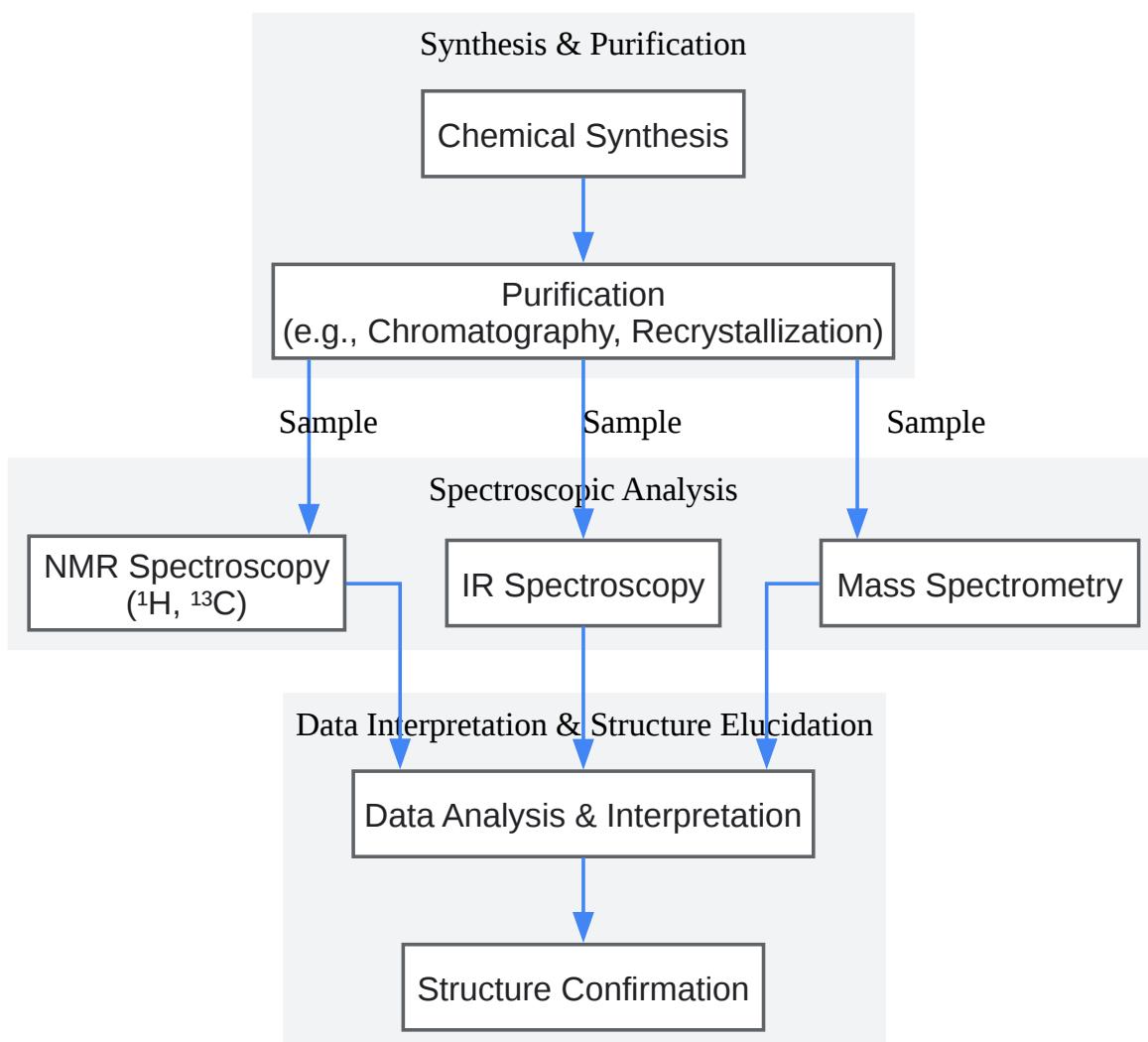
2. Ionization and Analysis:

- Instrument: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, is used.
- Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and determining the molecular weight.

- Mass Range: A mass-to-charge (m/z) ratio scan from a low value (e.g., 40) to a value well above the expected molecular weight (e.g., 500) is performed.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: General workflow for chemical synthesis and spectroscopic characterization.

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